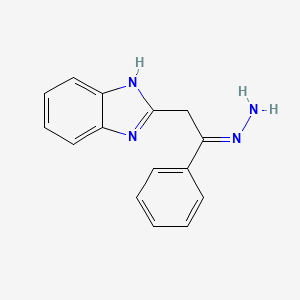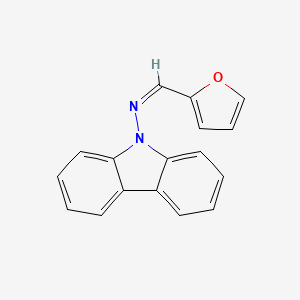
3-anilino-1-(4-chlorophenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-anilino-1-(4-chlorophenyl)-2-buten-1-one, also known as chalcone derivative, is a compound with potential applications in the field of medicine and pharmaceuticals. It has been studied extensively due to its unique properties and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
3-anilino-1-(4-chlorophenyl)-2-buten-1-one has been studied for its potential applications in various fields of medicine and pharmaceuticals. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases. Furthermore, the compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 3-anilino-1-(4-chlorophenyl)-2-buten-1-one is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cells. It has been shown to inhibit the activity of various enzymes involved in the biosynthesis of bacterial cell wall components, leading to the inhibition of bacterial growth. Additionally, the compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in the inflammatory response, leading to its anti-inflammatory effects. Finally, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-anilino-1-(4-chlorophenyl)-2-buten-1-one has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, the compound has been shown to modulate the activity of various enzymes and signaling pathways involved in cellular metabolism, leading to changes in cellular function and behavior. Finally, the compound has been shown to have various effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-anilino-1-(4-chlorophenyl)-2-buten-1-one in lab experiments is its potential therapeutic benefits. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new antibiotics, anti-inflammatory drugs, and cancer therapies. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for further research on 3-anilino-1-(4-chlorophenyl)-2-buten-1-one. One potential direction is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, the compound's anti-inflammatory and anticancer properties make it a potential candidate for the development of new anti-inflammatory drugs and cancer therapies. Finally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular metabolism and the immune system.
Synthesemethoden
The synthesis of 3-anilino-1-(4-chlorophenyl)-2-buten-1-one involves the reaction of aniline, 4-chloroacetophenone, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Claisen-Schmidt condensation reaction, resulting in the formation of a 3-anilino-1-(4-chlorophenyl)-2-buten-1-one derivative. The compound can be purified by recrystallization and characterized by various spectroscopic techniques.
Eigenschaften
IUPAC Name |
(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12(18-15-5-3-2-4-6-15)11-16(19)13-7-9-14(17)10-8-13/h2-11,18H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQDMCUFYQFRQI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-anilino-1-(4-chlorophenyl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)


![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)
![3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911494.png)
![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)